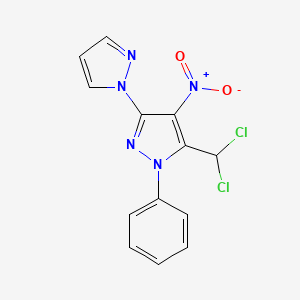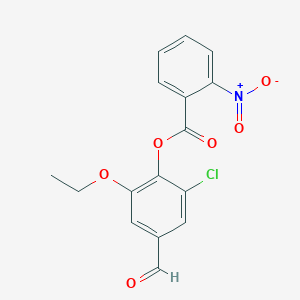
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MNPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyranocarboxamide family of compounds, which have been shown to have a variety of biological activities. MNPC has been synthesized using several methods, and its mechanism of action has been investigated in detail.
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated in several studies. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and cancer. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using established methods. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in scientific research. However, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has not been extensively studied in vivo, so its potential side effects and toxicity in animals are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. Another area of research could focus on the investigation of the in vivo effects of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in animal models. Additionally, further studies could investigate the potential applications of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Finally, future research could investigate the potential use of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using several methods, and its mechanism of action has been investigated in detail. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, and has several biochemical and physiological effects. While N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments, it has several advantages and holds promise for future research in a variety of areas.
Synthesemethoden
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been synthesized using several methods, including a one-pot three-component reaction and a four-component reaction. The one-pot three-component reaction involves the reaction of 2-methyl-5-nitrobenzaldehyde, benzaldehyde, and tetrahydro-2H-pyran-4-carboxylic acid in the presence of a catalyst. The four-component reaction involves the reaction of 2-methyl-5-nitrobenzaldehyde, benzaldehyde, tetrahydro-2H-pyran-4-carboxylic acid, and ammonium acetate in the presence of a catalyst. Both methods have been shown to be effective in synthesizing N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to have anti-viral activity against hepatitis B virus and human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14-7-8-16(21(23)24)13-17(14)20-18(22)19(9-11-25-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFODMWFPXMFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6690862 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)

![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)

![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)